4-(furan-3-yl)-1H-pyrazole
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Overview
Description
4-(furan-3-yl)-1H-pyrazole is a heterocyclic compound that features both a furan ring and a pyrazole ring Heterocyclic compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The presence of these heteroatoms often imparts unique chemical and biological properties to the compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of furan-3-carboxaldehyde with hydrazine hydrate can yield the desired pyrazole derivative. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Another method involves the use of 1,3-dicarbonyl compounds and hydrazines. The Paal-Knorr synthesis is a classical approach where 1,4-dicarbonyl compounds undergo cyclization in the presence of an acid catalyst to form the pyrazole ring. This method can be adapted to include furan derivatives to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(furan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(furan-3-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl-pyrazole: Similar structure but with the furan ring attached at a different position.
Thiophene-pyrazole: Contains a thiophene ring instead of a furan ring.
Pyrrole-pyrazole: Contains a pyrrole ring instead of a furan ring.
Uniqueness
4-(furan-3-yl)-1H-pyrazole is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The combination of the furan and pyrazole rings provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
4-(furan-3-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-10-5-6(1)7-3-8-9-4-7/h1-5H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKMNQMJZJQWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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